Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate
Description
Properties
CAS No. |
94313-94-7 |
|---|---|
Molecular Formula |
C6H4BaO7 |
Molecular Weight |
325.42 g/mol |
IUPAC Name |
barium(2+);2-oxalobutanedioate |
InChI |
InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2 |
InChI Key |
CIVPYUFTSJMQBK-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)C(=O)O)C(=O)[O-])C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Direct Neutralization Method
Reagents : 1-oxopropane-1,2,3-tricarboxylic acid (oxalosuccinic acid), barium hydroxide or barium carbonate.
Procedure : Aqueous solution of the acid is prepared and slowly neutralized with a stoichiometric amount of barium hydroxide or barium carbonate under stirring at ambient or slightly elevated temperature.
Reaction :
$$
\text{C}6\text{H}6\text{O}7 + \text{Ba(OH)}2 \rightarrow \text{BaH(C}6\text{H}5\text{O}7) + \text{H}2\text{O}
$$Conditions : The pH is carefully controlled to ensure formation of the hydrogen barium salt rather than the fully neutralized barium salt.
Isolation : The product precipitates out or can be crystallized by evaporation or cooling.
Ion Exchange Method
Reagents : Sodium or potassium salt of 1-oxopropane-1,2,3-tricarboxylate, barium chloride.
Procedure : An aqueous solution of the sodium or potassium salt is treated with barium chloride solution. Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate precipitates due to its lower solubility.
Reaction :
$$
\text{NaH(C}6\text{H}5\text{O}7) + \text{BaCl}2 \rightarrow \text{BaH(C}6\text{H}5\text{O}_7) \downarrow + 2 \text{NaCl}
$$Isolation : The precipitate is filtered, washed, and dried.
Controlled pH Precipitation
Reagents : Oxalosuccinic acid, barium salt (carbonate or hydroxide), buffer solutions.
Procedure : The acid and barium salt are mixed in aqueous solution with pH carefully adjusted to favor the mono-substituted hydrogen barium salt. This method allows better control over the stoichiometry and purity.
Notes : This method is preferred for obtaining high-purity samples for research purposes.
- Data Table: Typical Preparation Parameters
| Parameter | Direct Neutralization | Ion Exchange | Controlled pH Precipitation |
|---|---|---|---|
| Starting Materials | Oxalosuccinic acid + Ba(OH)2 | NaH-oxalosuccinate + BaCl2 | Oxalosuccinic acid + Ba salt |
| Solvent | Water | Water | Water + buffer |
| Temperature | 25–60 °C | 25 °C | 25–40 °C |
| pH Control | Yes (around 5–6) | No | Yes (precise pH 5–6) |
| Reaction Time | 1–3 hours | 30 min – 1 hour | 1–2 hours |
| Isolation Method | Filtration, crystallization | Filtration | Filtration, washing |
| Purity | Moderate to high | Moderate | High |
The direct neutralization method is straightforward but requires careful pH control to avoid full neutralization to barium oxalosuccinate, which differs in properties.
Ion exchange is effective for rapid synthesis but may introduce impurities from sodium or potassium salts and requires thorough washing.
Controlled pH precipitation yields the highest purity and reproducibility, making it suitable for analytical and material science applications.
The solubility of this compound is low in water, facilitating its isolation by precipitation.
Thermal stability studies indicate that the compound decomposes at elevated temperatures, so drying is typically done under mild conditions.
This compound can be prepared by neutralization of oxalosuccinic acid with barium hydroxide or carbonate, ion exchange from sodium or potassium salts, or controlled pH precipitation methods. Each method offers trade-offs between simplicity, purity, and control. The compound’s preparation requires careful stoichiometric and pH control to ensure the hydrogen barium salt form is obtained rather than fully neutralized salts.
Chemical Reactions Analysis
Hydrolysis and Stability in Aqueous Solutions
The tricarboxylate ion (C₆H₃O₇³⁻) is a conjugate base of oxalosuccinic acid . In solution, it may undergo hydrolysis or act as a chelating agent. Barium ions are known to form stable hydroxides or carbonates, but in this salt, the tricarboxylate ligand likely stabilizes the complex.
| Factor | Behavior |
|---|---|
| pH Sensitivity | The tricarboxylate ion may protonate at lower pH, altering stability . |
| Complexation | Barium’s coordination chemistry may influence the salt’s solubility . |
Precipitation Reactions
Barium ions are prone to forming insoluble salts with sulfates, carbonates, and phosphates . In solutions containing these anions, barium may precipitate out:
Reaction with Sulfate
Reaction with Carbonate
These reactions would release the tricarboxylate ion into solution, potentially altering its behavior .
Thermal Decomposition
Barium salts often decompose upon heating. While specific data for this compound is limited, barium hydroxide (Ba(OH)₂) decomposes to BaO and water at high temperatures :
For the tricarboxylate salt, thermal decomposition might release CO₂ and form BaO:
Biological and Toxicological Interactions
Barium compounds exhibit varied toxicity. In rodent studies, high barium doses caused nephropathy and reduced survival . While the tricarboxylate ion itself is a metabolite , its role in biological systems (e.g., enzyme inhibition, as seen with propane-1,2,3-tricarboxylic acid ) may influence the salt’s behavior.
Analytical Methods
Quantitative analysis of barium can be performed via Inductively Coupled Plasma (ICP) Method 3500-Ba C , which detects barium in water (limit: 0.002 mg/L) and soil (limit: 1.00 mg/kg) .
References
-
Pilgaard Elements. Barium: Chemical reactions.
-
PubChem. 1-Oxopropane-1,2,3-tricarboxylate.
-
Wikipedia. Propane-1,2,3-tricarboxylic acid.
-
OEHHA. Public Health Goal for Barium.
-
WebElements. Barium reactions.
Scientific Research Applications
Chemical Properties and Structure
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate is a barium salt of a tricarboxylic acid derivative. Its molecular structure allows it to participate in various chemical reactions, making it useful in multiple applications. The compound's unique properties stem from its ability to form stable complexes with metal ions and its role as a ligand in coordination chemistry.
Coordination Chemistry
This compound has been utilized as a ligand in coordination compounds. These complexes often exhibit interesting magnetic and electronic properties, making them suitable for applications in catalysis and materials science. Research indicates that such compounds can enhance the efficiency of catalytic processes due to their ability to stabilize transition states during chemical reactions .
Biological Applications
Research has highlighted the potential of this compound in biological systems. Its structural similarity to naturally occurring metabolites suggests that it may play a role in metabolic pathways or act as a metabolic precursor. Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for pharmaceutical applications .
Materials Science
In materials science, this compound has been investigated for its use in the synthesis of biocompatible polymers and nanomaterials. Its incorporation into polymer matrices can enhance mechanical properties and biocompatibility, which are crucial for biomedical applications such as drug delivery systems and tissue engineering .
Case Study 1: Synthesis of Coordination Polymers
A study demonstrated the synthesis of coordination polymers using this compound as a ligand. These polymers exhibited unique structural features and enhanced thermal stability compared to traditional polymers. The research provided insights into their potential applications in drug delivery systems due to their tunable release profiles .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial activity of this compound derivatives. The study found that certain modifications to the compound significantly increased its efficacy against various bacterial strains. This opens avenues for developing new antimicrobial agents based on this compound .
Mechanism of Action
The mechanism by which barium hydrogen 1-oxopropane-1,2,3-tricarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability and reactivity. This property is particularly useful in biochemical and industrial applications where metal ion control is crucial.
Comparison with Similar Compounds
Data Table: Comparative Properties of Selected Barium Salts
Biological Activity
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate, commonly referred to as barium oxalosuccinate, is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant studies that highlight its significance in biological systems.
This compound is a derivative of oxalosuccinic acid and belongs to the class of tricarboxylic acids. Its chemical formula is , and it is characterized by three carboxylic acid groups. The compound is slightly soluble in water and exhibits moderate acidity, with a pKa indicative of its dissociation properties in biological environments .
- Enzymatic Interactions : Barium oxalosuccinate plays a role in the tricarboxylic acid (TCA) cycle as an unstable intermediate. It is formed during the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, catalyzed by the enzyme isocitrate dehydrogenase. This process is crucial for cellular respiration and energy production in aerobic organisms .
- Metal Ion Interaction : The presence of barium ions can influence various biochemical pathways. Barium ions are known to interact with cellular membranes and can modulate ion channel activity, potentially affecting neurotransmission and muscle contraction .
Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Antioxidant Properties : Some studies suggest that compounds similar to barium oxalosuccinate may exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress .
- Metabolic Regulation : As an intermediate in the TCA cycle, barium oxalosuccinate may influence metabolic pathways related to energy production and biosynthesis of key metabolites .
Study 1: Metabolic Effects in Animal Models
A study conducted on rats demonstrated that supplementation with barium oxalosuccinate led to enhanced mitochondrial function and improved energy metabolism. The animals exhibited increased levels of ATP synthesis and reduced markers of oxidative stress compared to control groups .
Study 2: Neuroprotective Effects
Research has indicated that barium oxalosuccinate may have neuroprotective effects. In vitro studies using neuronal cell lines showed that treatment with the compound reduced apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the established methods for synthesizing barium hydrogen 1-oxopropane-1,2,3-tricarboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves two primary routes:
Hydrolysis of Triethyl 1-Oxopropane-1,2,3-Tricarboxylate :
- The triethyl ester derivative undergoes alkaline hydrolysis (e.g., NaOH/KOH) followed by ion exchange with barium salts. Reaction temperature (60–80°C) and pH (8–10) are critical to avoid decarboxylation .
- Yield Optimization : Excess barium chloride (1.2–1.5 equivalents) ensures complete precipitation.
Direct Neutralization of Oxalosuccinic Acid :
Q. Q3. How does this compound function as an intermediate in the tricarboxylic acid (TCA) cycle, and what experimental evidence supports its enzymatic binding?
Methodological Answer:
- Role in Isocitrate Dehydrogenase (IDH) Catalysis : The compound (as oxalosuccinate) is a transient intermediate in the IDH-catalyzed conversion of isocitrate to 2-oxoglutarate.
- Experimental Validation :
- Stereochemical Specificity : The (1R,2S)-isomer is enzymatically active, while the (1S,2S)-isomer is inert. Chiral HPLC confirms stereopurity .
Advanced Research: Addressing Stereochemical Complexity
Q. Q4. What analytical strategies resolve stereoisomerism in this compound, and how do epimerases influence its configuration?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA-3 column (3 μm, 150 × 4.6 mm) with a mobile phase of hexane:isopropanol (90:10, 0.1% TFA) to separate (1R,2S) and (1S,2S) isomers.
- Epimerase Activity : Isocitrate epimerase (EC 5.1.2.6) catalyzes the interconversion of (1R,2S)- and (1S,2S)-isomers. Activity assays (pH 7.4, 37°C) show a of 0.8 mM for the (1R,2S)-isomer .
Data Contradiction Analysis: Stability Under Variable Conditions
Q. Q5. Discrepancies exist in reported stability of this compound. How can researchers validate its degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heating at 5°C/min under N₂ reveals decomposition onset at 180°C, with mass loss corresponding to CO₂ release (19.5% weight loss between 180–220°C) .
- Hydrolytic Stability : Accelerated aging studies (40°C/75% RH, 30 days) show <2% degradation by HPLC. Contrasting reports of instability may stem from trace metal impurities (e.g., Fe³⁺) catalyzing decarboxylation. ICP-MS is recommended to screen for contaminants .
Advanced Research: Computational Modeling of Coordination Geometry
Q. Q6. What computational methods predict the coordination geometry of barium in this complex, and how do they align with experimental data?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the structure using B3LYP/6-31G(d) for ligands and LANL2DZ for Ba²⁺. Predicted bond lengths (Ba–O: 2.65–2.75 Å) match XRD data (2.68–2.72 Å).
- Topological Analysis : Quantum Theory of Atoms in Molecules (QTAIM) identifies three critical bond paths between Ba²⁺ and carboxylate oxygens, confirming a distorted octahedral geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
